molecular formula C8H22Cl2N2 B13190248 (4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride

(4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride

Cat. No.: B13190248
M. Wt: 217.18 g/mol
InChI Key: IHHZFYGZEUEOAK-UHFFFAOYSA-N
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Description

(4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride is a tertiary amine salt characterized by a 4-aminobutyl chain, a methyl group, and a propan-2-yl (isopropyl) group, with two hydrochloride counterions. The dihydrochloride form likely improves its crystallinity and bioavailability compared to the free base .

Properties

Molecular Formula

C8H22Cl2N2

Molecular Weight

217.18 g/mol

IUPAC Name

N'-methyl-N'-propan-2-ylbutane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H20N2.2ClH/c1-8(2)10(3)7-5-4-6-9;;/h8H,4-7,9H2,1-3H3;2*1H

InChI Key

IHHZFYGZEUEOAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride typically involves the reaction of appropriate amine precursors under controlled conditions. One common method involves the alkylation of 4-aminobutylamine with isopropyl bromide, followed by methylation and subsequent conversion to the dihydrochloride salt . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

(a) (2S)-1-Aminopropan-2-ylamine Dihydrochloride (CAS 1799374-54-1)
  • Molecular Formula : C₅H₁₄Cl₂F₂N₂
  • Key Features: Contains a difluoroethyl group and a stereospecific aminopropyl chain.
  • Comparison: Unlike the target compound, this analogue has a shorter carbon chain (propyl vs. butyl) and fluorine substituents, which enhance lipophilicity and metabolic stability.
(b) rac-{[(1R,2R)-2-Methylcyclopropyl]methyl}(propan-2-yl)amine Hydrochloride
  • Molecular Formula: Not explicitly stated, but includes a cyclopropane ring.
  • Key Features : Cyclopropane moiety introduces ring strain, which may affect conformational flexibility.
  • Comparison: The cyclopropane ring distinguishes it from the target compound’s linear 4-aminobutyl chain. This structural difference could influence binding affinity in biological systems and solubility profiles .
(c) 1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-ylamine Hydrochloride
  • Molecular Formula: Not explicitly stated, but includes a benzofuran group.
  • Comparison: The aromatic system contrasts with the target compound’s purely aliphatic structure, suggesting divergent applications (e.g., central nervous system targeting vs. non-aromatic interactions) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Trends Key Substituents
Target Compound (estimated) ~203.9* High (dihydrochloride) 4-Aminobutyl, methyl, propan-2-yl
(2S)-1-Aminopropan-2-ylamine dihydrochloride 210.9 Moderate (fluorine increases lipophilicity) Difluoroethyl, stereospecific amine
1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride 434.6 Low (aromatic bromine) Bromophenyl, propan-2-yl
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride 230.69 Moderate (ester group) Aromatic amine, ester

*Estimated based on structural formula.

Functional and Pharmacological Insights

  • Target Compound: The 4-aminobutyl chain may facilitate interactions with amine-binding receptors or transporters. The dihydrochloride form enhances water solubility, making it suitable for formulation in aqueous media .
  • Fluorinated Analogues: Compounds like (2S)-1-aminopropan-2-ylamine dihydrochloride exhibit improved metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

Biological Activity

(4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride, also known as a derivative of the aliphatic amine class, has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including its role as a neurotransmitter modulator and potential therapeutic agent in various diseases.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C₇H₁₈Cl₂N₂
  • Molecular Weight : 195.15 g/mol
  • IUPAC Name : this compound

This structure includes an aminobutyl chain, a methyl group, and an isopropyl group, which contribute to its biological activity by influencing receptor interactions and enzyme inhibition.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Its mechanism can be summarized as follows:

  • Neurotransmitter Modulation : The compound acts on various neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic pathways.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes related to neurotransmitter metabolism, thereby enhancing the levels of specific neurotransmitters in the synaptic cleft.

1. Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. For instance, it has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a crucial role.

2. Antidepressant-like Activity

In animal models, this compound has demonstrated antidepressant-like effects. Behavioral assays indicated that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential utility in treating mood disorders.

3. Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating a possible therapeutic role in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectiveProtects against oxidative stress-induced apoptosis
Antidepressant-likeReduces depressive behaviors in animal models
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study Analysis

  • Neuroprotection : In a study involving cultured neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to controls. The mechanism was attributed to enhanced antioxidant defenses within the cells.
  • Behavioral Studies : A series of behavioral tests conducted on rodents showed that administration of the compound led to increased locomotion and reduced immobility in forced swim tests, indicative of antidepressant effects.
  • Inflammation Models : In models of acute inflammation, the compound significantly reduced edema formation and cytokine levels, suggesting its potential as an anti-inflammatory agent.

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